4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multi-step reactions. One common method includes the condensation of pyrido[2,3-d]pyrimidine derivatives with chromen-4-ol under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific protein kinases. It binds to the active site of these enzymes, preventing their normal function and thereby disrupting critical signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific structural features that confer high selectivity and potency as a kinase inhibitor. Its ability to interact with multiple targets within the cell makes it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(7-9-23-14-6-2-1-5-13(14)17)10-19-16-12-4-3-8-18-15(12)20-11-21-16/h1-6,8,11,22H,7,9-10H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXAKUFPSYWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC3=NC=NC4=C3C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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